4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide
Description
4-(2,4-Dichlorophenoxy)-N-(2-methoxyphenyl)butanamide is a synthetic organic compound featuring a dichlorophenoxy group linked to a butanamide backbone, with an N-substituted 2-methoxyphenyl moiety. The dichlorophenoxy group is frequently associated with bioactivity, such as anti-inflammatory properties via cyclooxygenase-2 (COX-2) inhibition , while the 2-methoxyphenyl substituent may influence electronic properties and binding interactions.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-22-16-6-3-2-5-14(16)20-17(21)7-4-10-23-15-9-8-12(18)11-13(15)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSCOGZUFGCAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives. The process includes several steps:
Formation of 2,4-dichlorophenoxybutyric acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting 2,4-dichlorophenoxybutyric acid is then reacted with 2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 2,4-dichlorophenol and butyric acid derivatives are synthesized.
Continuous flow reactors: These reactors are used to maintain optimal reaction conditions and improve yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler phenolic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Products include chlorinated phenols and carboxylic acids.
Reduction: Products include simpler phenols and amines.
Substitution: Products include methoxy-substituted derivatives.
Scientific Research Applications
Herbicidal Applications
The primary application of 4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide is in agriculture as a herbicide. It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual death of targeted weeds. This mechanism involves binding to auxin receptors and disrupting normal growth processes.
Biological Research
The compound has been investigated for its effects on plant physiology and growth regulation. Studies have shown that it can influence various metabolic pathways in plants, making it a valuable model compound for understanding plant hormone interactions.
Medicinal Chemistry
Due to its structural similarity to bioactive compounds, there is growing interest in exploring the therapeutic potential of this compound. Preliminary studies suggest possible anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Activity : Research indicates that derivatives of similar structures can significantly reduce pro-inflammatory cytokines like IL-1β and TNF-α in human cell lines .
- Antimicrobial Properties : Compounds with similar phenoxy groups have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis .
Industrial Applications
In addition to its use in herbicides, this compound is utilized in the formulation of pesticides due to its effectiveness and selectivity. The industrial synthesis processes involve bulk production of intermediates and purification techniques to ensure product quality.
Genotoxicity Evaluation
A study evaluated the genetic toxicity of related compounds through various assays (e.g., Ames test). Results indicated no significant genotoxic effects, supporting a favorable safety profile for further development .
In Vivo Studies
Animal model studies have shown that administration of related compounds does not adversely affect body weight or organ histology at doses up to 500 mg/kg, indicating potential therapeutic use without significant toxicity concerns .
Antimicrobial Activity Comparison
| Compound | Activity Against | Efficacy Level |
|---|---|---|
| 3,4-Dichlorocinnamanilides | Staphylococcus aureus | High |
| 4-Chlorocinnamanilides | Enterococcus faecalis | Moderate |
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds with similar moieties can significantly modulate inflammatory responses by reducing cytokine levels in human cell lines .
Mechanism of Action
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It binds to auxin receptors in plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin transporters and transcription factors involved in auxin signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Hydrophobicity : Ethyl and acetyl groups () increase lipophilicity compared to the methoxy group, which balances hydrophobicity with moderate polarity.
- Electronic Effects : The methoxy group’s electron-donating nature may stabilize aromatic systems and influence binding to targets like COX-2 .
- Solubility: Amino-substituted analogs () likely exhibit higher aqueous solubility due to protonatable groups, whereas the methoxy variant may require formulation optimization.
Modifications to the Phenoxy Backbone
Variations in the phenoxy linker or adjacent functional groups further diversify properties:
Key Observations:
- Metabolic Stability: Benzodioxin rings () could reduce oxidative metabolism compared to simple phenoxy groups.
- Target Selectivity : Sulfonamide groups () are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible repurposing of the target compound for similar applications.
Anti-Inflammatory Potential
Derivatives of 2-(2,4-dichlorophenoxy)acetic acid demonstrate COX-2 selectivity , implying that the dichlorophenoxy-butanamide scaffold in the target compound may share this activity. However, substituents like 2-methoxyphenyl could modulate potency or off-target effects.
Biological Activity
4-(2,4-Dichlorophenoxy)-N-(2-methoxyphenyl)butanamide is a synthetic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.
Structural Overview
The compound is characterized by:
- Dichlorophenoxy group : Known for its role in increasing lipophilicity and biological activity.
- Methoxyphenyl group : May influence receptor interactions and metabolic pathways.
- Butanamide backbone : Provides structural stability and potential for further derivatization.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with specific receptors, altering cellular signaling pathways.
- Gene Expression Regulation : Influences the expression of genes associated with inflammatory responses and other biological processes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of dichlorophenyl compounds have shown efficacy against gram-positive bacteria and mycobacterial strains. A comparative study demonstrated that 3,4-dichlorocinnamanilides exhibited broader antimicrobial action than their monochlorinated counterparts .
| Compound | Activity Against | Efficacy Level |
|---|---|---|
| 3,4-Dichlorocinnamanilides | Staphylococcus aureus | High |
| 4-Chlorocinnamanilides | Enterococcus faecalis | Moderate |
Anti-inflammatory Effects
In vitro studies have assessed the anti-inflammatory potential of related compounds. For example, compounds containing similar moieties were shown to significantly reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in human cell lines . The modulation of these cytokines is crucial for controlling inflammatory responses.
Case Studies
- Genotoxicity Evaluation : A study evaluated the genetic toxicity of related compounds using various assays (Ames test, CHO/HGPRT assay). Results indicated no significant genotoxic effects, suggesting a favorable safety profile for further development .
- In Vivo Studies : In animal models, administration of related compounds showed no adverse effects on body weight or organ histology at doses up to 500 mg/kg. This study supports the potential therapeutic use of the compound without significant toxicity concerns .
Q & A
Q. What experimental designs minimize solvent effects in reaction optimization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
